Glyceryl 1,3-dimyristate

Description

Properties

IUPAC Name |

(2-hydroxy-3-tetradecanoyloxypropyl) tetradecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-27-29(32)28-36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADYBWICRJWGBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H60O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30228331 |

Source

|

| Record name | Glyceryl 1,3-dimyristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | DG(14:0/0:0/14:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0055952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7770-09-4 |

Source

|

| Record name | 1,3-Dimyristin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7770-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 1,3-dimyristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007770094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC404226 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glyceryl 1,3-dimyristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxypropane-1,3-diyl dimyristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1,3-DIMYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8G6O94TLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Glyceryl 1,3-dimyristate for Pharmaceutical Applications

Prepared by: Gemini, Senior Application Scientist

Introduction: The Role of Glyceryl 1,3-dimyristate in Modern Drug Development

This compound, also known as 1,3-dimyristin, is a symmetrical diacylglycerol composed of a glycerol backbone esterified with two myristic acid (C14:0) chains at the sn-1 and sn-3 positions. As a highly defined lipid excipient, it has garnered significant interest among researchers and formulation scientists. Its precise chemical structure and distinct physical properties make it an invaluable component in the development of advanced lipid-based drug delivery systems, particularly Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).

The therapeutic efficacy and stability of these delivery systems are not merely dependent on the active pharmaceutical ingredient (API), but are intrinsically linked to the physicochemical characteristics of the lipid matrix. Properties such as melting point, polymorphism, and solubility dictate critical performance attributes, including drug loading capacity, release kinetics, and long-term stability.[1] This guide provides an in-depth exploration of the core physical properties of this compound, the standard methodologies for their characterization, and the causal relationships between these properties and their functional role in pharmaceutical formulations.

| Identifier | Value | Reference |

| Chemical Name | (2-hydroxy-3-tetradecanoyloxypropyl) tetradecanoate | [2] |

| Common Synonyms | 1,3-Dimyristin, DG(14:0/0:0/14:0) | [3] |

| CAS Number | 7770-09-4 | [3][4] |

| Molecular Formula | C₃₁H₆₀O₅ | [2][3][4] |

| Molecular Weight | 512.8 g/mol | [2][3] |

| Physical Form | Solid | [2][3] |

Core Physicochemical Properties

The utility of this compound in a research or development setting is dictated by its fundamental physical characteristics. A comprehensive understanding of these properties is the first step in rational formulation design.

| Property | Value | Reference |

| Density | 0.94 g/cm³ | [4] |

| Boiling Point | 585.4 °C at 760 mmHg | [4] |

| Flash Point | 170 °C | [4] |

| Melting Point | ~66.8 °C (Varies with polymorphic form) | [5] |

Solubility Profile: A Key Determinant for Formulation Strategy

This compound is a non-polar lipid, exhibiting poor solubility in aqueous media and high solubility in various organic solvents. This characteristic is fundamental to selecting appropriate solvent systems during the synthesis of lipid nanoparticles or other formulations. For instance, in solvent emulsification/evaporation techniques, the lipid must be fully soluble in a volatile organic solvent that is immiscible with the aqueous phase.

Causality in Experimental Choices: The choice of solvent is critical. A solvent with high lipid solubility ensures the formation of a homogeneous drug-lipid phase, which is essential for achieving high drug entrapment efficiency. The solvent's volatility and miscibility with the continuous phase will then dictate the nanoparticle formation dynamics.

| Solvent | Solubility | Reference |

| Ethanol | 30 mg/mL | [3] |

| Dimethylformamide (DMF) | 20 mg/mL | [3] |

| Dimethyl sulfoxide (DMSO) | 5 mg/mL | [3] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.25 mg/mL | [3] |

Thermal Behavior and the Critical Impact of Polymorphism

Like most glycerides, this compound exhibits polymorphism—the ability to exist in multiple crystalline forms, each with a distinct molecular arrangement, stability, and melting point.[6] The primary polymorphic forms for glycerides are the α (alpha), β' (beta prime), and β (beta) forms.[7]

-

α Form: This is the least stable polymorph, characterized by a hexagonal chain packing. It has the lowest melting point and is typically formed upon rapid cooling of the melt.[7]

-

β' Form: This form has intermediate stability and an orthorhombic chain packing. It is often desired in food and pharmaceutical applications for its smooth texture and plasticity.[7]

-

β Form: This is the most stable polymorph, featuring a triclinic chain packing. It has the highest melting point and a more ordered, compact structure.[7]

The transition from a less stable (metastable) form to a more stable one is an irreversible process driven by thermodynamics. This phenomenon is a critical consideration in drug delivery, as a polymorphic transition within a lipid nanoparticle matrix post-formulation can lead to drug expulsion and a loss of therapeutic efficacy.

Caption: Polymorphic transitions of glycerides from the molten state.

Standard Analytical Methodologies

To ensure the quality, stability, and performance of formulations containing this compound, rigorous characterization of its physical properties is essential. Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) are two cornerstone techniques for this purpose.

Characterization by Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8][9] For lipids, it provides precise information on melting points, crystallization events, and polymorphic transitions.[10] A DSC thermogram reveals endothermic peaks (heat absorption) corresponding to melting and exothermic peaks (heat release) corresponding to crystallization. The temperature and enthalpy (area under the peak) of these transitions are unique to the specific polymorphic form, allowing for its identification and the study of its stability.[11]

This protocol is designed as a self-validating system to assess the thermal properties and identify the initial polymorphic state of a supplied sample.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard. This ensures the accuracy of the measured transition temperatures and energies.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and prevent sample loss. An empty, crimped pan will serve as the reference.

-

Thermal Program Execution:

-

Step 1 (Equilibration): Equilibrate the sample at 25°C.

-

Step 2 (First Heating Scan): Heat the sample from 25°C to 90°C at a controlled rate of 10°C/min. This scan provides information on the initial polymorphic state of the material as received. The melting point of the most stable β-form is expected.

-

Step 3 (Isothermal Hold): Hold the sample at 90°C for 5 minutes to ensure complete melting and erase any prior thermal history.

-

Step 4 (Controlled Cooling Scan): Cool the sample from 90°C to 0°C at a rate of 10°C/min. This scan reveals the crystallization behavior from the melt. Rapid cooling often favors the formation of the metastable α-form.

-

Step 5 (Second Heating Scan): Reheat the sample from 0°C to 90°C at 10°C/min. This scan shows the melting of the form crystallized in Step 4 and may reveal melt-recrystallization events if transitions between polymorphic forms occur.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak maximum temperature, and enthalpy of fusion (ΔH) for all observed thermal events. Comparing the melting peaks from the first and second heating scans provides insight into the material's polymorphic tendencies.

Caption: Logical diagram for identifying lipid polymorphs via XRD.

Implications for Drug Development

The physical properties of this compound are not merely academic; they have profound, direct consequences on the performance of drug delivery systems.

-

Drug Encapsulation and Stability: The formation of a highly ordered, stable β-form crystal lattice can be detrimental. The tight packing of the lipid chains can squeeze out encapsulated drug molecules over time, reducing the payload and stability of the formulation. Therefore, formulation processes are often designed to produce or maintain a less ordered β' or a mixed crystal structure that can better accommodate the API.

-

Controlled Release: As a solid lipid at body temperature, this compound is an excellent candidate for creating a solid matrix that controls drug release. [1]The drug is dispersed within the solid lipid core, and its release is governed by diffusion through the matrix and/or erosion of the lipid particle. The specific polymorphic form can influence the density of this matrix and thus modulate the diffusion rate of the drug.

-

Manufacturing Process: The melting point is a critical parameter for manufacturing methods like hot melt encapsulation or high-pressure homogenization, where the lipid must be processed in its molten state. [1]A well-defined melting and crystallization behavior ensures process reproducibility and control over the final particle characteristics.

Conclusion

This compound is a well-defined lipid excipient with distinct physical properties that are of paramount importance in the field of drug delivery. Its solubility dictates the choice of manufacturing solvents, while its complex thermal behavior, governed by polymorphism, directly impacts the stability, drug loading, and release profile of lipid-based formulations. A thorough characterization using orthogonal techniques such as DSC and XRD is not merely a quality control step but a fundamental requirement for the rational design and development of effective and stable drug products. Understanding the causality between these fundamental properties and their functional performance empowers researchers to harness the full potential of this versatile lipid.

References

Sources

- 1. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C31H60O5 | CID 82201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. 1,3-Dimyristoyl Glycerol | CAS#:7770-09-4 | Chemsrc [chemsrc.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The use of differential scanning calorimetry and differential thermal analysis in studies of model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations. | Semantic Scholar [semanticscholar.org]

- 11. ucm.es [ucm.es]

An In-Depth Technical Guide to 1,3-Dimyristin: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1,3-Dimyristin, a key diacylglycerol, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical properties, explore detailed synthesis methodologies, and illuminate its significant applications in biochemical research and advanced drug delivery systems.

Unveiling 1,3-Dimyristin: Core Chemical Identity

1,3-Dimyristin, also known as glyceryl 1,3-dimyristate or 1,3-ditetradecanoylglycerol, is a diacylglycerol (DAG) where myristic acid, a saturated fatty acid with 14 carbon atoms, is esterified to the sn-1 and sn-3 positions of a glycerol backbone.[1][2] The secondary hydroxyl group at the sn-2 position remains free, a crucial feature defining its chemical behavior and biological activity.

Chemical Structure and Formula

The structure of 1,3-Dimyristin consists of a central glycerol molecule linked to two myristoyl chains via ester bonds. This arrangement confers an amphiphilic character to the molecule, though it is predominantly lipophilic.

-

IUPAC Name: (2-hydroxy-3-tetradecanoyloxypropyl) tetradecanoate[1]

-

SMILES String: CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)O[1]

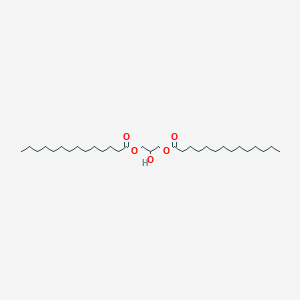

Below is a 2D representation of the 1,3-Dimyristin chemical structure.

Caption: 2D schematic of the 1,3-Dimyristin molecule.

Physicochemical Properties

The physical and chemical properties of 1,3-Dimyristin are critical for its handling, formulation, and application. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 512.81 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 585.4 °C at 760 mmHg (Predicted) | [5] |

| Melting Point | 56-57 °C (for the related Trimyristin) | [6] |

| Density | ~0.94 g/cm³ (Predicted) | [5] |

| Solubility | DMF: 20 mg/mL, DMSO: 5 mg/mL, Ethanol: 30 mg/mL | [2] |

| Storage Temperature | -20°C | [3][7] |

Synthesis of 1,3-Dimyristin: Methodologies and Workflows

The synthesis of 1,3-Dimyristin can be achieved through both chemical and enzymatic routes. The choice of method depends on the desired purity, yield, and environmental considerations. Enzymatic synthesis is often preferred for its high specificity and milder reaction conditions.

Chemical Synthesis Protocol

A common chemical approach involves the protection of the sn-2 hydroxyl group of glycerol, followed by esterification and subsequent deprotection. A more direct route involves the reduction of a ketone precursor.[8]

// Nodes start [label="Start: 1,3-Dimyristoylpropanone"]; step1 [label="Dissolve in THF"]; step2 [label="Cool in Ice Bath"]; step3 [label="Add Sodium Borohydride (NaBH₄) in portions\n(Reduction Step)"]; step4 [label="Monitor reaction via TLC"]; step5 [label="Evaporate THF"]; step6 [label="Suspend residue in water"]; step7 [label="Extract with CH₂Cl₂"]; step8 [label="Wash organic layer with brine"]; step9 [label="Dry over MgSO₄ & Concentrate"]; end_product [label="Final Product:\n1,3-Dimyristin", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow start -> step1 -> step2 -> step3 -> step4 -> step5 -> step6 -> step7 -> step8 -> step9 -> end_product; }

Caption: Workflow for solvent-free enzymatic synthesis.

Step-by-Step Methodology: [9]1. Reactant Preparation: Combine glycerol (10 mmol) and myristic acid (20 mmol) in a reaction flask. 2. Enzyme Addition: Add an immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM), typically 5% by weight of the total reactants. 3. Reaction Conditions: Heat the mixture to an optimal temperature (e.g., 50°C for lauric acid, may be higher for myristic acid) under vacuum with vigorous stirring. The vacuum is crucial for removing the water produced during esterification, driving the reaction equilibrium towards product formation. [1]4. Monitoring: Periodically take samples to determine the content of free fatty acids (FFA) by titration and analyze the composition of mono-, di-, and triglycerides by gas chromatography (GC). 5. Purification: After the reaction, remove the enzyme by filtration. Purify the product by first using molecular distillation to remove unreacted fatty acids and monoacylglycerols, followed by solvent fractionation to separate the desired 1,3-DAG from 1,2-DAG isomers.

Applications in Research and Drug Development

1,3-Dimyristin serves as a valuable tool in biochemical research and holds significant potential in pharmaceutical formulation and drug delivery.

Biochemical Research: PKC Activation

Diacylglycerols are crucial second messengers in cellular signaling. While sn-1,2-diacylglycerols are the canonical activators of Protein Kinase C (PKC), sn-1,3-diacylglycerols like 1,3-Dimyristin have also been shown to activate PKC isoforms, particularly PKCα. [3][4][10]This activation is a cornerstone of numerous signaling pathways regulating cell growth, differentiation, and apoptosis. Researchers utilize 1,3-Dimyristin to probe these pathways, as it can modulate the biophysical properties of cell membranes, which in turn influences the translocation and activation of membrane-associated proteins like PKC. [11][12]

Caption: Simplified pathway of PKC activation by 1,3-Dimyristin.

Drug Delivery: Solid Lipid Nanoparticles (SLNs)

In drug development, 1,3-Dimyristin is an excellent lipid matrix component for the formulation of Solid Lipid Nanoparticles (SLNs). [4]SLNs are advanced drug delivery systems that encapsulate lipophilic or hydrophilic drugs within a solid lipid core, offering advantages like improved drug stability, controlled release, and enhanced bioavailability. [13] The use of 1,3-diacylglycerols as the lipid matrix is a subject of active research. Studies have shown that 1,3-DAG-based SLNs can be successfully prepared and demonstrate good drug-loading capacity and controlled-release performance for model drug molecules. [4][14]The physicochemical properties of 1,3-Dimyristin—its solid nature at body temperature and biocompatibility—make it a promising excipient for creating stable SLN formulations for oral, parenteral, or transdermal drug delivery. [13][15]

Analytical and Characterization Protocols

Ensuring the identity, purity, and isomeric composition of 1,3-Dimyristin is paramount. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

NMR Spectroscopy Analysis

¹H and ¹³C NMR are powerful, non-destructive techniques for confirming the molecular structure of 1,3-Dimyristin and distinguishing it from its 1,2-isomer.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the 1,3-Dimyristin sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). [3]2. Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution spectrometer (e.g., 400 MHz or higher).

-

Data Analysis & Interpretation:

-

Glycerol Backbone Protons: The protons on the glycerol backbone will show characteristic chemical shifts and multiplicities. The proton at the sn-2 position (CH-OH) will appear as a multiplet, distinct from the methylene protons at sn-1 and sn-3.

-

Fatty Acid Chain Protons: The long alkyl chains of the myristoyl groups will produce a large, overlapping signal cluster in the aliphatic region (~0.8-1.6 ppm). The α-methylene protons adjacent to the ester carbonyl will appear further downfield.

-

Purity Assessment: Integration of the characteristic proton signals allows for the quantification of purity and the detection of isomeric impurities or residual solvents.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating and identifying different acylglycerol isomers and determining the fatty acid composition. Analysis of DAGs requires derivatization to increase their volatility.

Experimental Protocol: GC-MS of TMS Derivatives [16]1. Derivatization: The free hydroxyl group of 1,3-Dimyristin must be derivatized, typically by silylation to form a trimethylsilyl (TMS) ether. This is achieved by reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). 2. GC Separation:

- Column: Use a non-polar capillary column suitable for high-temperature lipid analysis (e.g., DB-5ht).

- Injection: Inject the derivatized sample into the GC.

- Temperature Program: Employ a temperature gradient that allows for the separation of different lipid classes, starting at a lower temperature and ramping up to >300°C.

- MS Detection and Analysis:

- Ionization: Use Electron Ionization (EI) mode.

- Fragmentation Analysis: The TMS-derivatized 1,3-Dimyristin will produce a characteristic fragmentation pattern. The key diagnostic ion to distinguish between 1,3- and 1,2-DAG isomers is the [M-RCO₂CH₂]⁺ fragment, which is prominent for 1,3-isomers. [16]Other significant ions include [M-15]⁺ (loss of a methyl group) and fragments related to the loss of an entire acyloxy group. [5][16]

References

-

Xu, X., Balchen, S., Høy, C. E., & Adler-Nissen, J. (2000). Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids. Journal of Agricultural and Food Chemistry, 48(5), 1539-1544. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82201, this compound. Retrieved from [Link]

-

Shi, H. (2019). Study On The Preparation And Performance Of 1,3-Diacylglycerol Based Solid Lipid Nanoparticles. Globe Thesis. Retrieved from [Link]

-

Gómez-Fernández, J. C., Torrecillas, A., & Corbalán-García, S. (2004). Diacylglycerols as activators of protein kinase C. Molecular membrane biology, 21(6), 339-49. Available at: [Link]

-

Lee, J., Dutot, M., Dang, P. M., & Ropero, A. B. (2013). Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry. Journal of chromatography. A, 1308, 108–115. Available at: [Link]

-

Soumanou, M. M., Bornscheuer, U. T., & Schmid, R. D. (2003). Enzymatic esterification of functional lipids for specialty fats: 1,3-dipalmitoylglycerol and 1,3-distearoylglycerol. European Journal of Lipid Science and Technology, 105(11), 661-666. Available at: [Link]

-

Goñi, F. M., & Alonso, A. (2004). Diacylglycerols as activators of protein kinase C (Review). Molecular Membrane Biology, 21(6), 339-349. Available at: [Link]

-

Guo, S., et al. (2023). Fabrication Of Solid Lipid Nanoparticle Based On Diacyglycerol And Mechanism Of Stabilizing Emulsions. Globe Thesis. Retrieved from [Link]

-

Szymańska, E., et al. (2022). Acylglycerols of Myristic Acid as New Candidates for Effective Stigmasterol Delivery—Design, Synthesis, and the Influence on Physicochemical Properties of Liposomes. Molecules, 27(11), 3421. Available at: [Link]

-

Fagan, P., & O'Donnell, C. P. (2004). Separation and identification of diacylglycerols containing branched chain fatty acids by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1054(1-2), 251-258. Available at: [Link]

-

Chemsrc. (n.d.). 1,3-Dimyristoyl Glycerol CAS#:7770-09-4. Retrieved from [Link]

-

Tran, T. H., et al. (2021). Solid Lipid Nanoparticles: An Overview. Molecules, 26(15), 4443. Available at: [Link]

-

Rehman, M., et al. (2015). Solid and liquid lipid-based binary solid lipid nanoparticles of diacerein: in vitro evaluation of sustained release, simultaneous loading of gold nanoparticles, and potential thermoresponsive behavior. International Journal of Nanomedicine, 10, 2805–2814. Available at: [Link]

Sources

- 1. Lipid Profiling Using 1H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipid Profiling Using 1H NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 3. Lipid Profiling Using H NMR Spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. globethesis.com [globethesis.com]

- 5. 1,3-Dimyristin, TMS derivative [webbook.nist.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. usbio.net [usbio.net]

- 8. Acylglycerols of Myristic Acid as New Candidates for Effective Stigmasterol Delivery—Design, Synthesis, and the Influence on Physicochemical Properties of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3-DIMYRISTIN (C14:0) | 53563-63-6 [chemicalbook.com]

- 10. shimadzu.com [shimadzu.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]

- 13. mdpi.com [mdpi.com]

- 14. globethesis.com [globethesis.com]

- 15. dovepress.com [dovepress.com]

- 16. Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Glyceryl 1,3-Dimyristate (CAS: 7770-09-4): A Comprehensive Technical Guide for Pharmaceutical Development

This guide provides an in-depth technical overview of Glyceryl 1,3-dimyristate (GDM), a key excipient in advanced drug delivery systems. Intended for researchers, scientists, and drug development professionals, this document synthesizes critical information on the physicochemical properties, synthesis, analysis, and formulation of GDM, with a focus on its application in pharmaceutical sciences.

Introduction: The Strategic Role of this compound in Modern Pharmaceutics

This compound, also known as 1,3-dimyristin, is a symmetrical 1,3-diglyceride composed of a glycerol backbone esterified with two myristic acid chains at the α-positions.[1][2] Its unique physicochemical properties make it a valuable component in the formulation of various drug delivery systems, particularly for poorly water-soluble active pharmaceutical ingredients (APIs). As the pharmaceutical industry increasingly focuses on lipophilic drug candidates, the role of functional lipids like GDM in enabling their effective delivery has become paramount.

This guide will explore the fundamental characteristics of GDM, from its molecular structure to its polymorphic behavior, and provide practical insights into its synthesis and characterization. Furthermore, it will delve into its application in the formulation of solid lipid nanoparticles (SLNs), a leading platform for controlled and targeted drug delivery.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of GDM is fundamental to its effective application in pharmaceutical formulations.

| Property | Value | Source(s) |

| CAS Number | 7770-09-4 | [1][2] |

| Molecular Formula | C31H60O5 | [1][3] |

| Molecular Weight | 512.81 g/mol | [1][3] |

| IUPAC Name | (2-hydroxy-3-tetradecanoyloxypropyl) tetradecanoate | [1] |

| Synonyms | 1,3-Dimyristin, 1,3-Ditetradecanoylglycerol | [1][2] |

| Appearance | White to off-white solid | [4] |

| Melting Point | Approximately 64 °C (can vary with polymorphic form) | [5] |

| Solubility | Soluble in organic solvents like DMF, DMSO, and ethanol.[4][6] Insoluble in water. | [4][6] |

Molecular Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of 1,3-diglycerides with high purity is crucial for their application in pharmaceuticals. Both chemical and enzymatic methods can be employed, with enzymatic synthesis often being preferred due to its specificity and milder reaction conditions, which minimize the formation of byproducts.

Enzymatic Synthesis: A Regioselective Approach

Enzymatic synthesis utilizing 1,3-regioselective lipases is a highly effective method for producing 1,3-diglycerides. This approach involves the direct esterification of glycerol with myristic acid.

Workflow for Enzymatic Synthesis of GDM:

Caption: Enzymatic synthesis of this compound.

Step-by-Step Protocol for Enzymatic Synthesis:

-

Reactant Preparation: Combine glycerol and myristic acid in a 1:2 molar ratio in a reaction vessel.[7][8]

-

Enzyme Addition: Add a 1,3-regioselective lipase, such as Lipozyme RM IM, typically at a concentration of 5-10% (w/w) of the total reactants.[7]

-

Reaction Conditions: Heat the mixture to 50-60°C under vacuum to facilitate the removal of water, which is a byproduct of the esterification reaction.[7][8] Continuous stirring is essential to ensure proper mixing.

-

Monitoring the Reaction: The progress of the reaction can be monitored by analyzing samples for the conversion of myristic acid and the formation of 1,3-dimyristin using techniques like HPLC.[7]

-

Enzyme Removal: Once the reaction reaches the desired conversion, the immobilized enzyme can be removed by filtration.

-

Purification: The product mixture, which may contain unreacted starting materials and monoglycerides, is then purified.[9] Molecular distillation or crystallization from a suitable solvent can be employed to obtain high-purity GDM.[9]

Chemical Synthesis

Chemical synthesis of 1,3-diglycerides is also possible, often involving the protection of the secondary hydroxyl group of glycerol, followed by esterification and deprotection. However, this method can lead to the formation of isomeric byproducts and may require the use of harsh chemicals.

Analytical Characterization

Comprehensive characterization of GDM is essential to ensure its quality, purity, and suitability for pharmaceutical applications.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of GDM. A reversed-phase HPLC method coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is commonly used for the quantification of mono-, di-, and triglycerides.[10][11][12][13]

Typical HPLC Method Parameters:

-

Mobile Phase: A gradient of acetonitrile and water is often used.[14]

-

Detector: ELSD or CAD for universal detection of lipids.[10][13]

-

Standard: A certified reference standard of this compound should be used for quantification.

Polymorphism and Thermal Analysis

Polymorphism, the ability of a solid material to exist in more than one crystal form, is a critical characteristic of lipids like GDM.[15][16] Different polymorphs can exhibit different melting points, solubilities, and stabilities, which can significantly impact the performance of a drug product.[17][18] The main polymorphic forms of triglycerides and diglycerides are α, β', and β, in order of increasing stability and melting point.[16][19]

Differential Scanning Calorimetry (DSC): DSC is a powerful technique for studying the thermal behavior and polymorphism of GDM.[20][21] By heating and cooling a sample at a controlled rate, one can observe melting and crystallization events, as well as solid-solid transitions between different polymorphic forms.

Powder X-ray Diffraction (PXRD): PXRD provides information about the crystal structure of the material.[16][22] Each polymorphic form has a unique diffraction pattern, allowing for their identification and characterization.[19]

Workflow for Polymorphism Analysis:

Caption: Workflow for the analysis of GDM polymorphism.

Applications in Drug Delivery: Solid Lipid Nanoparticles (SLNs)

GDM is a widely used solid lipid in the formulation of Solid Lipid Nanoparticles (SLNs).[23][24] SLNs are colloidal drug carriers with a solid lipid core that can encapsulate lipophilic drugs, offering advantages such as controlled release, improved bioavailability, and protection of the API from degradation.[24][25]

Formulation of GDM-based SLNs

A common method for preparing SLNs is the high-pressure homogenization technique.

Step-by-Step Protocol for SLN Preparation:

-

Lipid Phase Preparation: Melt the this compound at a temperature 5-10°C above its melting point.[26] Dissolve the lipophilic API in the molten lipid.

-

Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) and heat it to the same temperature as the lipid phase.[26][27]

-

Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a coarse oil-in-water emulsion.[26]

-

Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.[24][26]

-

Cooling and Solidification: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.

-

Characterization: The formulated SLNs should be characterized for particle size, polydispersity index (PDI), zeta potential, drug entrapment efficiency, and drug release profile.[25][26]

Typical Formulation Parameters for SLNs:

| Parameter | Typical Range |

| Solid Lipid Concentration | 1-10% (w/v) |

| Surfactant Concentration | 0.5-5% (w/v) |

| Drug Loading | 1-10% (w/w of lipid) |

Other Potential Applications

Beyond SLNs, GDM can also be explored for its potential in other lipid-based drug delivery systems, such as:

-

Self-Emulsifying Drug Delivery Systems (SEDDS): As a lipid component in SEDDS formulations, GDM can help to solubilize lipophilic drugs and facilitate their emulsification in the gastrointestinal tract, thereby enhancing their absorption.[28][29][30][31]

-

Topical Formulations: Due to its emollient properties, GDM can be used in creams and ointments for the topical delivery of APIs.

Safety and Regulatory Status

This compound is part of the broader category of diglycerides. Diglycerides are generally considered safe for use in food and pharmaceutical applications.[32] In the United States, many glyceryl esters of fatty acids are considered Generally Recognized as Safe (GRAS) for use as food additives.[33][34][35] A safety assessment of various glyceryl diesters, including glyceryl dimyristate, concluded that they do not pose a significant acute toxicity risk and are not irritating or sensitizing.[32] However, it is crucial to consult the latest regulatory guidelines for specific applications and jurisdictions.

Conclusion

This compound is a versatile and valuable excipient for the development of advanced drug delivery systems, particularly for challenging lipophilic APIs. Its well-defined physicochemical properties, coupled with its favorable safety profile, make it an attractive choice for formulators. A thorough understanding of its synthesis, characterization, and polymorphic behavior is essential for harnessing its full potential in creating stable and effective pharmaceutical products. As the demand for innovative drug delivery solutions continues to grow, the role of functional lipids like GDM is set to expand, driving further research and development in this exciting field.

References

- Dorset, D. L. (1995). Polymorphic forms of 1,2-dipalmitoyl-sn-glycerol: a combined X-ray and electron diffraction study. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1255(2), 163-169.

- AOCS. (1997). Mono- and Diglycerides HPLC-ELSD. Official Methods and Recommended Practices of the AOCS, Cd 11d-96.

- Hernqvist, L. (1988). Polymorphism of Triglycerides a Crystallographic Review. Food Structure, 7(1), 2.

- Nikolova-Damyanova, B., & Momchilova, S. (2006). Analysis of 1,2(2,3)- and 1,3-Positional Isomers of Diacylglycerols from Vegetable Oils by Reversed-Phase High-Performance Liquid Chromatography.

- BenchChem. (n.d.). Preparation of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol-Based Solid Lipid Nanoparticles (SLNs).

- Abourashed, E. A., & Muhammad, I. (2000). HPLC Method for Analyzing Glycerides.

- Campos, R., Narine, S. S., & Marangoni, A. G. (2002). Powder X-ray Diffraction of Triglycerides in the Study of Polymorphism. In Food Lipids (pp. 313-352). CRC Press.

- Bordi, F., & Tarenzi, T. (1995). Analysis of Mono-, Di- and Tri-glycerides by high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD).

- Mendes, C., Buttchevitz, A., Kruger, J. H., & de Oliveira, A. C. (2024).

- Al-Lataifeh, A., & Amro, B. (2012). Analysis of Lipids by HPLC-CAD. Current Analytical Chemistry, 8(3), 405-412.

- Sidhu, S. S., & Daubert, B. F. (1946). X-Ray Investigation of Glycerides. V. Diffraction Analyses of Synthetic Diacid Diglycerides. Journal of the American Chemical Society, 68(12), 2603-2606.

- CAS Common Chemistry. (n.d.). 1,3-Dimyristin.

- Mahapatra, A. K., Murthy, P. N., & Barik, B. B. (2014). Self-Emulsifying Drug Delivery Systems (SEDDS): An Update from Formulation Development to Therapeutic Strategies. International Journal of PharmTech Research, 6(2), 545-568.

- Thomas, C. (2021). Lipids for Self-Emulsifying Drug Delivery Systems. Pharmaceutical Technology, 45(11), 26-29.

- Sandeep, K. (2022). Self Emulsifying Drug Delivery System. International Journal for Research in Applied Science & Engineering Technology, 10(6), 3364-3372.

- Descamps, M., & Willart, J. F. (2016). Polymorphic Transformations of Pharmaceutical Materials Induced by Mechanical Milling: A Review. Pharmaceutics, 8(2), 15.

- Marangoni, A. G. (2015). How can I differentiate various polymorphs of fat triglycerides using XRD data?.

- Chee, C. P., & Tey, B. T. (2021). Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82201, this compound. Retrieved from [Link]

- Cayman Chemical. (n.d.). 1,3-Dimyristoyl Glycerol.

- Becker, L. C., Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., ... & Slaga, T. J. (2007). Amended final report on the safety assessment of glyceryl dilaurate, glyceryl diarachidate, glyceryl dibehenate, glyceryl dierucate, glyceryl dihydroxystearate, glyceryl diisopalmitate, glyceryl diisostearate, glyceryl dilinoleate, glyceryl dimyristate, glyceryl dioleate, glyceryl diricinoleate, glyceryl dipalmitate, glyceryl dipalmitoleate, glyceryl distearate, glyceryl palmitate lactate, glyceryl stearate citrate, glyceryl stearate lactate, and glyceryl stearate succinate. International journal of toxicology, 26(3_suppl), 1-30.

- Wang, W., Li, T., Yang, B., Wang, Y., & Li, D. (2011). Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids. Journal of the American Oil Chemists' Society, 88(6), 827-833.

- ChemicalBook. (n.d.). 1,3-DIMYRISTIN (C14:0).

- Sastri, K. T., Radha, G. V., & Pidikiti, S. (2020). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Journal of Applied Pharmaceutical Science, 10(6), 126-141.

- Liu, K., & Kim, H. J. (2015). Improved enzymatic synthesis route for highly purified diacid 1, 3-diacylglycerols. Food chemistry, 168, 553-559.

- National Toxicology Program. (2018). NTP Technical Report on the Toxicity Studies of Myristicin (CASRN 607-91-0) Administered by Gavage to F344/NTac Rats and B6C3F1/N Mice.

- Blanco-Llamero, C., Fonseca, J., & Souto, E. B. (2022). View of Recent Advances in Solid Lipid Nanoparticle Preparation: Methods, Ingredients, and Routes of Administration. Current Pharmaceutical Design, 28(29), 2371-2384.

- U.S. Food and Drug Administration. (2023). Generally Recognized as Safe (GRAS).

- Bayés-García, L., Calvet, T., Cuevas-Diarte, M. A., & Ueno, S. (2013). In situ observation of transformation pathways of polymorphic forms of 1, 3-dipalmitoyl-2-oleoyl glycerol (POP) examined with synchrotron radiation X-ray diffraction and DSC. CrystEngComm, 15(41), 8342-8350.

- Amrutkar, C., Salunke, A., & Chaudhari, S. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. Future Journal of Pharmaceutical Sciences, 8(1), 1-13.

- MCE. (n.d.). 1,3-Dimyristoyl-glycerol (this compound).

- Global Substance Registration System. (n.d.). This compound.

- ChemicalBook. (n.d.). 1,3-Dimyristin.

- Global Substance Registration System. (n.d.). This compound.

- Halldorsson, A., Magnusson, H., & Haraldsson, G. G. (2002). Enzymatic synthesis of symmetrical 1, 3-diacylglycerols by direct esterification of glycerol in solvent-free system. Journal of the American Oil Chemists' Society, 79(8), 759-766.

- National Toxicology Program. (2018). Discussion - NTP Technical Report on the Toxicity Studies of Myristicin (CASRN 607-91-0) Administered by Gavage to F344/NTac Rats and B6C3F1/N Mice.

- Bayés-García, L., Calvet, T., Cuevas-Diarte, M. A., & Ueno, S. (2013). In situ observation of transformation pathways of polymorphic forms of 1, 3-dipalmitoyl-2-oleoyl glicerol (POP) examined with synchrotron radiation X-ray diffraction and DSC. CrystEngComm, 15(41), 8342-8350.

- United States Biological. (n.d.). 411139 1,3-Dimyristin CAS: 7770-09-4.

- Wang, W., Li, T., Yang, B., Wang, Y., & Li, D. (2011). (PDF) Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids.

- U.S. Food and Drug Administration. (n.d.). Food Additive Status List.

- Brittain, H. G. (2003). View of Recent advances in the identification and prediction of polymorphs. Bosnian journal of basic medical sciences, 3(3), 32.

- National Toxicology Program. (2018). Chemical Characterization and Dose Formulation Studies - NTP Technical Report on the Toxicity Studies of Myristicin (CASRN 607-91-0) Administered by Gavage to F344/NTac Rats and B6C3F1/N Mice.

- U.S. Food and Drug Administration. (2014). Guidance for Industry: Frequently Asked Questions About Generally Recognized as Safe (GRAS).

Sources

- 1. This compound | C31H60O5 | CID 82201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mono- and Diglycerides HPLC-ELSD [library.aocs.org]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. hplc.eu [hplc.eu]

- 14. researchgate.net [researchgate.net]

- 15. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 16. researchgate.net [researchgate.net]

- 17. Polymorphic Transformations of Pharmaceutical Materials Induced by Mechanical Milling: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. View of Recent advances in the identification and prediction of polymorphs [bjbms.org]

- 19. researchgate.net [researchgate.net]

- 20. In situ observation of transformation pathways of polymorphic forms of 1,3-dipalmitoyl-2-oleoyl glycerol (POP) examined with synchrotron radiation X-ray diffraction and DSC - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Polymorphic forms of 1,2-dipalmitoyl-sn-glycerol: a combined X-ray and electron diffraction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. japsonline.com [japsonline.com]

- 24. jddtonline.info [jddtonline.info]

- 25. mdpi.com [mdpi.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active - PMC [pmc.ncbi.nlm.nih.gov]

- 28. sphinxsai.com [sphinxsai.com]

- 29. pharmtech.com [pharmtech.com]

- 30. ijisrt.com [ijisrt.com]

- 31. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Amended final report on the safety assessment of glyceryl dilaurate, glyceryl diarachidate, glyceryl dibehenate, glyceryl dierucate, glyceryl dihydroxystearate, glyceryl diisopalmitate, glyceryl diisostearate, glyceryl dilinoleate, glyceryl dimyristate, glyceryl dioleate, glyceryl diricinoleate, glyceryl dipalmitate, glyceryl dipalmitoleate, glyceryl distearate, glyceryl palmitate lactate, glyceryl stearate citrate, glyceryl stearate lactate, and glyceryl stearate succinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Generally Recognized as Safe (GRAS) | FDA [fda.gov]

- 34. downloads.regulations.gov [downloads.regulations.gov]

- 35. fda.gov [fda.gov]

A Researcher's Compendium to Glyceryl 1,3-dimyristate: Nomenclature, Characterization, and Application in Advanced Drug Delivery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of lipid-based drug delivery and materials science, precision is paramount. The selection of excipients dictates the stability, efficacy, and ultimate performance of the final formulation. Among the vast array of lipids utilized, diacylglycerols, and specifically Glyceryl 1,3-dimyristate, represent a class of molecules with significant utility, particularly as a solid matrix component in lipid nanoparticle systems. This guide, designed for the discerning researcher, provides a comprehensive technical overview of this compound, moving beyond a superficial listing of properties to delve into the causality behind its synthesis, characterization, and application. Herein, we navigate the complexities of its nomenclature, explore its physicochemical attributes, and provide field-proven protocols for its synthesis and analysis, with a special focus on its role in the formulation of Solid Lipid Nanoparticles (SLNs).

Part 1: Nomenclature and Identification

Navigating the scientific literature and supplier catalogs for a specific chemical entity can be challenging due to the use of various synonyms and identifiers. A clear understanding of this nomenclature is the first step in rigorous scientific inquiry. This compound is known by several names, reflecting its chemical structure from different terminological perspectives.

The systematic IUPAC name for this molecule is (2-hydroxy-3-tetradecanoyloxypropyl) tetradecanoate[1]. However, in research and commercial contexts, a variety of other names are frequently encountered.

Table 1: Synonyms and Chemical Identifiers for this compound

| Identifier Type | Identifier | Source |

| Common Name | 1,3-Dimyristin | [1][2] |

| Systematic Name | 1,3-Ditetradecanoylglycerol | [1] |

| Other Names | 2-Hydroxy-3-(tetradecanoyloxy)propyl myristate | |

| 2-Hydroxypropane-1,3-diyl ditetradecanoate | [1] | |

| DG(14:0/0:0/14:0) | [2] | |

| CAS Number | 7770-09-4 | [1][2] |

| PubChem CID | 82201 | [1] |

| FDA UNII | D8G6O94TLM | [1] |

| EC Number | 231-864-9 | [1] |

| NSC Number | 404226 | [2] |

This list is not exhaustive but covers the most prevalent synonyms and identifiers that researchers will encounter. Consistency in using a primary identifier, such as the CAS number, is recommended to avoid ambiguity in publications and procurement.

Part 2: Physicochemical Properties

The utility of this compound as a formulation excipient is intrinsically linked to its physicochemical properties. These characteristics influence its behavior during synthesis, purification, formulation, and ultimately, its function in a drug delivery system.

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C31H60O5 | [3] |

| Molecular Weight | 512.81 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | ~66.8 °C (Varies with polymorphic form) | [4] |

| Solubility | DMF: 20 mg/mLDMSO: 5 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 0.25 mg/mL | [2] |

| Polymorphism | Exhibits polymorphism (α, β', β forms), which affects melting point and stability. | [5][6] |

Polymorphism: A Critical Consideration

Like many lipids, this compound exhibits polymorphism, meaning it can exist in different crystalline forms (polymorphs) with the same chemical composition but different molecular packing. The most common polymorphs for di- and triglycerides are the α, β', and β forms. These forms differ in their thermodynamic stability, with the β form being the most stable and having the highest melting point.

The specific polymorphic form of the lipid matrix is a critical determinant of the performance of Solid Lipid Nanoparticles (SLNs). The less ordered α-form, typically obtained upon rapid cooling of the molten lipid, has a lower packing density, which can accommodate a higher drug load. However, over time, it tends to transition to the more stable β' and β forms. This polymorphic transition can lead to a more ordered crystal lattice, reducing the imperfections where drug molecules are housed and potentially causing drug expulsion from the nanoparticle matrix during storage[5][6]. Understanding and controlling the polymorphic state of this compound is therefore crucial for ensuring the long-term stability and consistent release profile of SLN formulations. Differential Scanning Calorimetry (DSC) is an essential technique for studying these polymorphic transitions.

Part 3: Synthesis and Purification

The synthesis of 1,3-diacylglycerols with high isomeric purity is a significant challenge due to the potential for acyl migration, where a fatty acid chain moves from the sn-1 or sn-3 position to the sn-2 position, resulting in the formation of the 1,2-diacylglycerol isomer. This side reaction can be catalyzed by acid, base, or heat. Enzymatic synthesis using a 1,3-specific lipase is a highly effective method to achieve high yields of the desired 1,3-isomer while minimizing acyl migration.

Below is a representative workflow for the enzymatic synthesis of this compound.

Caption: Recommended analytical workflow for this compound.

Chromatographic Analysis (HPLC & GC-MS)

Chromatographic methods are the gold standard for assessing the purity and isomeric composition of this compound.

-

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This is an excellent method for quantifying non-volatile lipids that lack a UV chromophore. A normal-phase column can be used to separate mono-, di-, and triglycerides.

Experimental Protocol: HPLC-ELSD Analysis

-

Column: Use a silica or diol-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or isooctane) and a polar solvent (e.g., isopropanol or ethyl acetate) is typically used.

-

Flow Rate: 1.0 mL/min.

-

Detector: ELSD with drift tube temperature set to ~40°C and nebulizer gas (nitrogen) pressure at ~1.5 L/min.[7]

-

Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase solvent or a suitable organic solvent like chloroform.

-

Quantification: Use an external standard calibration curve prepared with a certified reference standard of this compound.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for determining the fatty acid composition after transesterification and for analyzing the isomeric purity of the diacylglycerol after derivatization (e.g., silylation) to increase its volatility.[8]

Spectroscopic Analysis (NMR & MS)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure confirmation. Key diagnostic signals help differentiate between 1,3- and 1,2-diacylglycerol isomers.

-

¹H NMR: In a 1,3-diacylglycerol, the protons on the glycerol backbone exhibit a characteristic symmetrical pattern. The two primary carbinol protons (-CH₂-O-CO-) appear as a doublet of doublets around 4.1-4.2 ppm, while the secondary carbinol proton (-CH(OH)-) appears as a multiplet around 4.0-4.1 ppm. The protons of the fatty acid chains will show characteristic signals for the terminal methyl group (~0.9 ppm), the bulk methylene groups (~1.2-1.3 ppm), and the methylene group alpha to the carbonyl (~2.3 ppm).

-

¹³C NMR: The symmetry of the 1,3-isomer results in a single signal for the two equivalent carbonyl carbons (C=O) of the myristate chains, typically around 173-174 ppm. In contrast, the 1,2-isomer would show two distinct carbonyl signals. The glycerol backbone carbons also show a characteristic pattern, with the two primary carbons (C-1 and C-3) being equivalent.

-

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) can be used to confirm the molecular weight of this compound (512.81 g/mol ). The fragmentation pattern in EI-MS can provide structural information. Common fragmentation includes the loss of water and the loss of one or both acyloxy groups.[9][10]

Thermal Analysis (DSC)

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion, and to study the polymorphic behavior of the lipid.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it. Use an empty sealed pan as a reference.

-

Thermal Program: a. First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its melting point (e.g., 90 °C) to erase its thermal history. b. Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., 0 °C) to observe crystallization (exothermic peak). c. Second Heating Scan: Reheat the sample at the same rate to 90 °C. The endothermic peaks in this scan correspond to the melting of the polymorphic forms that crystallized during the cooling scan.[11][12]

-

Data Analysis: The onset and peak temperatures of the endotherms provide information on the melting points of the different polymorphs, and the integrated peak area corresponds to the enthalpy of fusion.

-

Part 5: Application in Drug Delivery - Solid Lipid Nanoparticles (SLNs)

This compound is an excellent candidate for the solid lipid matrix in SLNs due to its biocompatibility, biodegradability, and solid state at physiological temperature. SLNs are colloidal drug carriers that offer advantages such as controlled release, protection of labile drugs, and improved bioavailability.[13][14][15]

The choice of lipid is critical as it forms the core of the nanoparticle and influences key properties:

-

Drug Loading and Entrapment Efficiency: The crystallinity of the lipid matrix affects how much drug can be incorporated. A less ordered crystalline structure (α-form) generally allows for higher drug loading.

-

Drug Release: Drug release from SLNs can occur through diffusion, lipid matrix erosion, or both. The nature of the lipid matrix, including its polymorphic state and the length of its fatty acid chains, modulates the release rate.[16] A more perfectly crystalline and stable matrix (β-form) will typically result in a slower release rate.

-

Stability: As previously discussed, polymorphic transitions can lead to drug expulsion and instability. The use of lipid mixtures or specific surfactants can help stabilize a less ordered lattice and prevent this phenomenon.

Caption: High-pressure homogenization method for SLN preparation.

Experimental Protocol: Preparation of Drug-Loaded SLNs

This protocol describes the widely used hot high-pressure homogenization (HPH) technique.[1][2]

-

Preparation of the Lipid Phase: a. Weigh the desired amount of this compound and the lipophilic drug to be encapsulated. b. Heat the mixture in a beaker to a temperature 5-10 °C above the melting point of the lipid (~75 °C) with gentle stirring until a clear, homogenous molten lipid phase is obtained.

-

Preparation of the Aqueous Phase: a. In a separate beaker, dissolve the surfactant (e.g., Poloxamer 188 or Tween 80) in purified water. b. Heat the aqueous phase to the same temperature as the lipid phase.

-

Formation of the Pre-emulsion: a. Pour the hot aqueous phase into the molten lipid phase under high-speed stirring (e.g., using a high-shear homogenizer like an Ultra-Turrax) for 5-10 minutes. This will form a coarse oil-in-water pre-emulsion.

-

High-Pressure Homogenization: a. Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature. b. Homogenize the pre-emulsion for 3-5 cycles at a pressure between 500 and 1500 bar. The optimal pressure and number of cycles should be determined for each specific formulation. This step reduces the droplet size to the nanometer range, forming a hot nanoemulsion.

-

SLN Formation: a. Allow the resulting hot nanoemulsion to cool down to room temperature. Upon cooling, the lipid droplets recrystallize, forming the solid lipid nanoparticles.

-

Characterization: a. Particle Size and Polydispersity Index (PDI): Analyze using Dynamic Light Scattering (DLS). b. Zeta Potential: Measure to assess the surface charge and predict the stability of the colloidal dispersion. c. Entrapment Efficiency and Drug Loading: Separate the SLNs from the aqueous phase (e.g., by ultracentrifugation) and quantify the amount of free drug in the supernatant to determine the entrapment efficiency. d. Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM). e. In Vitro Drug Release: Perform drug release studies using a method such as dialysis bag diffusion.

Conclusion

This compound is a well-defined lipid with significant potential in research and pharmaceutical development, particularly in the formulation of solid lipid nanoparticles. Its utility, however, is not simply a function of its solid nature but is deeply rooted in its specific physicochemical properties, including its melting behavior and polymorphic tendencies. A thorough understanding and rigorous characterization of this molecule are therefore not merely academic exercises but essential prerequisites for the rational design of effective and stable drug delivery systems. By employing the systematic approaches to synthesis, analysis, and formulation outlined in this guide, researchers can harness the full potential of this compound to advance the field of drug delivery.

References

- Rosu, R., Yasui, M., Iwasaki, Y., & Yamane, T. (1999). Enzymatic Synthesis of Symmetrical 1,3-Diacylglycerols by Direct Esterification of Glycerol in Solvent-Free System. Journal of the American Oil Chemists' Society, 76(7), 839-843.

- Zhong, N., Li, L., Xu, X., & Xu, Z. (2013). Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids. Lipids in Health and Disease, 12, 65.

- Sastri, J. A., Khan, M. A., & Imam, S. S. (2020). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Journal of Applied Pharmaceutical Science, 10(6), 126-141.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Teja, A. R., & Patil, S. P. (2021). Recent Advances in Lipid Nanoparticle Formulations with Solid Matrix for Oral Drug Delivery. AAPS PharmSciTech, 22(4), 143.

-

Xu, X., & Xu, Z. (2013). Enzymatic synthesis of symmetrical 1,3-diacylglycerols by direct esterification of glycerol in solvent-free system. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Breil, C., Vian, M. A., Zemb, T., Kunz, W., & Chemat, F. (2017). Gas chromatographic determination of mono- and diglycerides in milk and milk products. Food Chemistry, 219, 39-44.

- Hameed, S., Mohamad, S. N. A. S., & Gunawan, E. R. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.

-

CAS Common Chemistry. (n.d.). Glyceryl dimyristate. Retrieved from [Link]

- Kleinschmidt, J. H. (2013). Differential Scanning Calorimetry of Protein–Lipid Interactions. In Lipid-Protein Interactions: Methods and Protocols (pp. 67-89). Humana Press.

-

Chemguide. (n.d.). MASS SPECTROMETRY - FRAGMENTATION PATTERNS. Retrieved from [Link]

- Zoubari, G., Staufenbiel, S., & Keck, C. M. (2017). Effect of drug solubility and lipid carrier on drug release from lipid nanoparticles for dermal delivery. European Journal of Pharmaceutics and Biopharmaceutics, 110, 39-46.

-

Mohamad, S. N. A. S., Gunawan, E. R., & Hameed, S. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Retrieved from [Link]

- Patel, D. R., Patel, M. R., & Patel, K. R. (2019). Formulation and Characterization of Solid Lipid Nanoparticles. International Journal of Pharmaceutical Sciences and Research, 10(1), 1-10.

-

Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

Zhong, N., et al. (2013). Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

MDPI. (2021). Solid Lipid Nanoparticles. Retrieved from [Link]

- Wang, T., Xue, Y., & Xu, X. (2017). Synthesis of 1,3-distearoyl-2-oleoylglycerol by enzymatic acidolysis in a solvent-free system. Food Chemistry, 232, 583-590.

- Gunawan, E. R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.

-

SIELC Technologies. (n.d.). HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column. Retrieved from [Link]

- Yu, L. (1995). Inferring thermodynamic stability relationship of polymorphs from melting data. Journal of Pharmaceutical Sciences, 84(8), 966-974.

- Takeuchi, M., Ueno, S., & Sato, K. (2000). Polymorphic transformation of 1,3-distearoyl-sn-2-linoleoyl-glycerol. Journal of the American Oil Chemists' Society, 77(12), 1243-1248.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Munir, M., Zaman, M., Waqar, M. A., Khan, M. A., & Alvi, M. N. (2023). Solid lipid nanoparticles: a versatile approach for controlled release and targeted drug delivery. Journal of Liposome Research, 34(2), 335-348.

- Al-Haj, N. A., Shamsuddin, A. F., & Rasedee, A. (2021). Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin. Molecules, 26(16), 4983.

- Wang, L., et al. (2018). Development and Validation of an HPLC–ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples. Molecules, 23(11), 2803.

- Mathers, A., Hassouna, F., Klajmon, M., & Fulem, M. (2021). Comparative Study of DSC-Based Protocols for API-Polymer Solubility Determination. Molecular Pharmaceutics, 18(4), 1742-1757.

- Brittain, H. G. (2009). Recent advances in the identification and prediction of polymorphs. Journal of Pharmaceutical Sciences, 98(5), 1617-1638.

- Yu, L. (1995). Inferring thermodynamic stability relationship of polymorphs from melting data. Journal of Pharmaceutical Sciences, 84(8), 966-974.

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. 1,3-DIMYRISTIN (C14:0) CAS#: 53563-63-6 [m.chemicalbook.com]

- 5. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of the HPLC–ELSD method for the determination of phytochelatins and glutathione in Perilla frutescens under cadmium stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Comparative Study of DSC-Based Protocols for API-Polymer Solubility Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 13. japsonline.com [japsonline.com]

- 14. mdpi.com [mdpi.com]

- 15. Solid lipid nanoparticles: a versatile approach for controlled release and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In situ observation of transformation pathways of polymorphic forms of 1,3-dipalmitoyl-2-oleoyl glycerol (POP) examined with synchrotron radiation X-ray diffraction and DSC - CrystEngComm (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to Glyceryl 1,3-dimyristate: Establishing Molecular Weight and A Multi-Platform Strategy for Purity Verification

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Name

Glyceryl 1,3-dimyristate, a specific diglyceride also known as 1,3-dimyristin, serves as a critical component in various scientific endeavors, from being a building block in complex lipid synthesis to its use in the formulation of drug delivery systems. Its precise chemical structure, defined by a glycerol backbone esterified with two myristic acid chains at the sn-1 and sn-3 positions, dictates its physicochemical behavior. For the researcher, understanding two fundamental parameters—its exact molecular weight and its level of purity—is not merely a matter of record-keeping; it is the foundation upon which reliable, reproducible, and meaningful experimental results are built. Impurities, such as isomeric 1,2-dimyristin, monomyristin, trimyristin, or residual free myristic acid, can drastically alter the material's properties, impacting everything from self-assembly characteristics in formulations to its metabolic fate in biological systems.

This guide provides an in-depth exploration of the core physicochemical properties of this compound and presents a comprehensive, multi-technique framework for its purity assessment. The methodologies described herein are designed to create a self-validating system, ensuring that scientists can proceed with confidence in the identity and quality of their material.

Section 1: Core Physicochemical Identity

The foundational identity of any chemical compound begins with its molecular formula and the resulting molecular weight. These values are constants, derived from the atomic composition of the molecule. For this compound, the molecular formula is C₃₁H₆₀O₅.[1][2] This composition yields a precise molecular weight that is the cornerstone for all stoichiometric calculations and spectrometric analysis.

| Identifier | Value | Source |

| IUPAC Name | (2-hydroxy-3-tetradecanoyloxypropyl) tetradecanoate | PubChem[1] |

| Synonyms | 1,3-Dimyristin, DG(14:0/0:0/14:0), this compound | Cayman Chemical[3] |

| CAS Number | 7770-09-4 | Santa Cruz Biotechnology[4] |

| Molecular Formula | C₃₁H₆₀O₅ | PubChem[1] |

| Molecular Weight | 512.81 g/mol | PubChem, United States Biological[1][2][5][6] |

Section 2: The Imperative of Purity in Research and Development

-

Isomeric Impurities (1,2-dimyristin): The position of the fatty acid chains on the glycerol backbone significantly affects the molecule's polarity, spatial arrangement, and reactivity. The 1,2-isomer has different packing properties and can influence the stability and morphology of lipid-based nanoparticles or emulsions.

-

Glyceride Impurities (Mono- and Triglycerides): Monoglycerides are more hydrophilic and act as potent emulsifiers, while triglycerides are more lipophilic. Their presence, even in small amounts, can alter the phase behavior, melting point, and drug solubilization capacity of the primary material.[7]

-

Free Fatty Acids: Residual myristic acid can impact the pH of a formulation, promote degradation of pH-sensitive active pharmaceutical ingredients (APIs), and act as a plasticizer, changing the physical properties of the lipid matrix.

Therefore, a robust analytical strategy is not just for quality control but is an integral part of the scientific process, ensuring that observed effects are attributable to the intended molecule.

Section 3: A Multi-faceted Approach to Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the orthogonal application of multiple methods, where each technique provides a unique piece of the puzzle. Chromatographic methods separate impurities, spectrometric and spectroscopic methods identify them, and thermal analysis assesses physical purity.

Sources

The Enigmatic Role of 1,3-Diglycerides: Beyond a Simple Metabolic Intermediate

A Technical Guide for Cellular and Molecular Biologists

This guide provides an in-depth exploration of the biological functions of 1,3-diglycerides (1,3-DAGs) within the cell. Moving beyond their established role as intermediates in lipid metabolism, we will delve into the nuanced distinctions between 1,3-DAGs and their signaling-active counterparts, the 1,2-diacylglycerols (1,2-DAGs). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of 1,3-DAG metabolism, its cellular fate, and the methodologies to accurately dissect its functions.

Executive Summary

Diacylglycerols (DAGs) are a class of lipids composed of a glycerol backbone with two fatty acid chains. While structurally similar, the positional isomers of DAGs, namely 1,2-DAG and 1,3-DAG, exhibit profoundly different biological activities. The 1,2-DAG isomer is a well-established second messenger that activates a range of signaling proteins, most notably Protein Kinase C (PKC), thereby influencing critical cellular processes like proliferation, differentiation, and apoptosis. In stark contrast, 1,3-DAG is generally considered to be biologically inactive in these signaling pathways. This guide will illuminate the metabolic pathways that govern the synthesis and degradation of 1,3-DAGs, critically evaluate their non-signaling roles, and provide detailed, field-proven protocols for their extraction, separation, and quantification, enabling researchers to precisely investigate their cellular functions.

The Dichotomy of Diacylglycerol Isomers: Structure Dictates Function

Diacylglycerols exist in two primary forms: 1,2-diacylglycerols and 1,3-diacylglycerols, distinguished by the attachment points of the fatty acid chains to the glycerol backbone. This seemingly subtle structural variance has profound implications for their biological roles.

-